N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide” is a chemical compound with potential applications in scientific research due to its unique structure. It is often used as an intermediate in organic synthesis .
Synthesis Analysis
The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The yield was reported to be 64% .Molecular Structure Analysis
The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The compound has been evaluated for its anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .Physical and Chemical Properties Analysis
The compound is semisolid . Its IR (KBr) ν max /cm −1 is 3434.1, 2892.1, 2775.0, 1250.4 . The 1 H NMR (300MHz, CDCl 3, δ, ppm) values are 8.04–8.02 (d, 1H, 5.4 Hz), 7.09–7.07 (d, 1H, 5.4 Hz), 6.77–6.74 (d, 2H, 7.5 Hz), 6.61–6.59 (d, 1H, 8.4 Hz), 5.82 (s, 2H), 4.30 (s, 2H) .Scientific Research Applications
Chemical Synthesis and Modification
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide and its derivatives are frequently explored in the field of chemical synthesis. For instance, the synthesis and reactivity of related compounds, such as 2-benzyloxy-1-methylpyridinium triflate, have been studied. This compound effectively converts alcohols into benzyl ethers upon warming, indicating potential applications in chemical modification processes (Poon & Dudley, 2006).
Neuropharmacological Research
Compounds structurally similar to this compound have been investigated for their potential neuropharmacological applications. For example, certain aminopiperidinecoumarin derivatives have been identified as melanin concentrating hormone receptor 1 (MCHr1) antagonists, showing potential in weight loss therapies. However, their cardiovascular safety profiles necessitate careful scrutiny (Kym et al., 2005).
Alzheimer's Disease Therapy
Derivatives like ASS234, which shares a structural similarity, have been identified as multitarget propargylamines for potential Alzheimer's disease treatment. ASS234 acts as a reversible inhibitor of human acetylcholinesterase and butyrylcholinesterase, and also inhibits monoamine oxidase A/B. It has been reported to inhibit beta-amyloid aggregation, thus reducing associated toxicity (Ramos et al., 2016).
Antitumor Activity
This compound derivatives are also explored for their antitumor potential. Research into related compounds has led to the discovery of certain arylamides showing promising antiproliferative activity against cancer cell lines. These studies contribute to the development of novel antimicrotubule agents and offer insights into the structure-activity relationships vital for cancer therapeutics (Stefely et al., 2010).
Coordination Polymers and Metal Organic Frameworks
In materials science, derivatives of this compound are used to synthesize coordination polymers and metal-organic frameworks. These structures have potential applications in various fields, including catalysis, gas storage, and separation technologies (Lakshmanan et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds have shown activity against various cancer cell lines .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. In studies of similar compounds, significant growth inhibition properties were observed, with IC50 values generally below 5 μM against various human cancer cell lines .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found to have significant anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-benzylpiperidin-4-yl)methyl)oxalamide has been shown to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-benzylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-18-6-7-19-20(12-18)29-15-28-19)23-13-16-8-10-25(11-9-16)14-17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTXOJJZZXZIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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